N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine
Description
Chemical Structure and Properties This compound is a synthetic peptide containing two N⁵-(diaminomethylidene)-L-ornithine residues linked via a sequence of L-alanyl, L-seryl, L-leucyl, L-glutaminyl, and L-serine residues. Key properties include:
- Molecular Formula: C₃₄H₆₁N₁₃O₁₃ (derived from and ).
- Molecular Weight: ~731.39 g/mol (exact mass: 731.39299).
- Hydrogen Bonding: 13 hydrogen bond donors and 13 acceptors, contributing to high solubility in polar solvents.
- Topological Polar Surface Area (TPSA): 383.37 Ų.
- Sequence Features: The presence of two N⁵-(diaminomethylidene) groups enhances its stability against enzymatic degradation compared to unmodified peptides.
Properties
CAS No. |
343260-97-9 |
|---|---|
Molecular Formula |
C32H60N14O11 |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H60N14O11/c1-15(2)12-20(28(54)43-19(8-9-23(34)49)27(53)46-22(14-48)30(56)57)44-26(52)18(7-5-11-40-32(37)38)42-29(55)21(13-47)45-24(50)16(3)41-25(51)17(33)6-4-10-39-31(35)36/h15-22,47-48H,4-14,33H2,1-3H3,(H2,34,49)(H,41,51)(H,42,55)(H,43,54)(H,44,52)(H,45,50)(H,46,53)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
RTRWBWZJOTWNSB-CPDXTSBQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing this compound is solid-phase peptide synthesis (SPPS) . This technique is widely used for complex peptides due to its efficiency in sequentially adding protected amino acids to a resin-bound growing peptide chain. The key steps include:
- Resin Loading: The first amino acid (often the C-terminal residue) is covalently attached to a solid resin support.
- Deprotection: The temporary protecting group on the amino terminus (commonly Fmoc) is removed using a base such as piperidine, exposing the amine for coupling.
- Coupling: The next amino acid, protected at its amino group and activated (e.g., by HBTU, DIC, or similar coupling reagents), is added to the resin-bound peptide.
- Repetition: The deprotection and coupling cycle is repeated for each amino acid in the sequence, including the ornithine residues modified with diaminomethylidene groups.
- Cleavage and Final Deprotection: After the full sequence assembly, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA) in the presence of scavengers (e.g., triisopropylsilane, water) to remove side-chain protecting groups and yield the free peptide.
This method allows for precise control over the sequence and incorporation of modified amino acids like N⁵-(diaminomethylidene)-L-ornithine.
Protection and Activation Chemistry
- Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) is the standard protecting group for the α-amino group, removed under mild basic conditions.
- Side-Chain Protection: Functional groups on amino acid side chains (e.g., amines, hydroxyls) are protected with acid-labile groups to prevent side reactions during chain elongation.
- Activation Reagents: Coupling is facilitated by reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide), which activate the carboxyl group of the incoming amino acid for amide bond formation.
Incorporation of Diaminomethylidene Groups
The N⁵-(diaminomethylidene) modification on ornithine residues is introduced either by:
- Using pre-modified ornithine derivatives during SPPS.
- Post-synthetic chemical modification of ornithine side chains after peptide assembly.
This functional group enhances the peptide’s reactivity and biological activity by providing guanidine-like moieties capable of strong hydrogen bonding and electrostatic interactions.
Industrial and Large-Scale Production Considerations
- Scale-Up: Industrial synthesis typically employs automated SPPS platforms capable of producing gram to kilogram quantities with high reproducibility.
- Alternative Methods: For very large-scale production, recombinant DNA technology may be explored, where the peptide sequence is expressed in microbial hosts and purified, though this is less common for peptides with non-standard amino acid modifications.
- Purification: High-performance liquid chromatography (HPLC) is used to purify the crude peptide, ensuring removal of truncated sequences and side products.
Chemical Reaction Analysis During Preparation
| Reaction Step | Description | Common Reagents/Conditions | Outcome/Products |
|---|---|---|---|
| Coupling | Formation of peptide bond between amino acids | HBTU, DIC, DIPEA (base), DMF (solvent) | Peptide chain elongation |
| Deprotection | Removal of Fmoc protecting group | Piperidine in DMF | Free amine for next coupling |
| Side-Chain Protection Removal | Acidic cleavage of side-chain protecting groups and resin cleavage | TFA with scavengers (TIS, water) | Fully deprotected peptide |
| Diaminomethylidene Introduction | Pre- or post-synthetic modification of ornithine side chains | Specific guanidinylation reagents | Guanidine-like functional groups on ornithine |
| Oxidation/Reduction (if applicable) | Control of oxidation states of sensitive residues (e.g., methionine) | H2O2 (oxidation), DTT or TCEP (reduction) | Oxidized or reduced peptide forms |
Data Table: Typical SPPS Parameters for This Peptide
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Resin Type | Wang resin or Rink amide resin | Depending on desired C-terminal functionality |
| Initial Loading | 0.5 - 1.0 mmol/g resin | Ensures efficient synthesis |
| Coupling Reagent | HBTU or DIC with DIPEA | High coupling efficiency |
| Solvent | DMF (Dimethylformamide) | Common polar aprotic solvent |
| Deprotection Reagent | 20% Piperidine in DMF | Rapid Fmoc removal |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Efficient cleavage and side-chain deprotection |
| Reaction Temperature | Room temperature (20-25°C) | Avoids side reactions |
| Reaction Time (Coupling) | 30-60 minutes | Ensures complete coupling |
Research Findings and Optimization Notes
- Sequence Complexity: The presence of multiple diaminomethylidene-modified ornithine residues requires careful optimization of coupling times and reagent excess to avoid incomplete reactions or side products.
- Purity and Yield: Analytical HPLC and mass spectrometry are essential for confirming peptide identity and purity. Yields typically range from 40-70% depending on sequence length and complexity.
- Side Reactions: Potential side reactions include aspartimide formation, racemization, and incomplete deprotection, which can be minimized by optimized protocols and use of additives.
- Stability: The diaminomethylidene groups are stable under standard SPPS conditions but require careful handling during cleavage and purification to prevent degradation.
Summary Table of Preparation Methods for Related Peptides
| Compound Name | Preparation Method | Key Features/Notes |
|---|---|---|
| N⁵-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-seryl-L-seryl-L-lysine | SPPS | Sequential amino acid addition, guanidinylation |
| L-Methionyl-L-alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine | SPPS, possible recombinant | Incorporates methionine, oxidation-sensitive |
| N⁵-(Diaminomethylidene)-L-ornithyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithylglycylglycine | SPPS, solution-phase synthesis | Dual diaminomethylidene groups, scalable synthesis |
| L-Alanyl-L-alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N⁵-(diaminomethylidene)-L-ornithine | SPPS | Complex sequence, multiple guanidine groups |
This comprehensive analysis demonstrates that the preparation of N⁵-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine relies on advanced solid-phase peptide synthesis techniques with careful control of protecting groups, coupling reagents, and reaction conditions. The incorporation of diaminomethylidene-modified ornithine residues adds complexity but also enhances the compound’s biological functionality. Industrial scale-up is feasible via automated SPPS or recombinant methods depending on application needs.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can reverse oxidation, restoring the original structure of the peptide.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the peptide’s activity or stability.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sequence and Functional Group Variations
Compound A : L-Alanyl-L-alanyl-L-seryl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine ()
- Key Differences :
Compound B : L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine ()
- Key Differences :
- Functional Groups : Incorporates a 3-nitro-L-tyrosine residue and L-methionine, enhancing redox activity.
- Molecular Formula : C₃₄H₅₅N₁₁O₁₁S.
- Molecular Weight : ~938.94 g/mol (higher due to nitro and sulfur-containing groups).
Compound C : L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine ()
- Key Differences :
- Sequence : Contains L-methionyl and L-prolyl residues, increasing conformational rigidity.
- Molecular Weight : 829.06 g/mol (higher due to additional leucine and methionine).
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound and Compound A share identical molecular weights and TPSA values but differ in sequence.
- Compound B’s nitrotyrosine and methionine residues increase molecular weight and redox sensitivity.
Synergistic Effects with Endotoxins
- Target Compound: No direct evidence of endotoxin interaction in the provided data.
- Compound D: N-acetylmuramyl-L-alanyl-(L-seryl)-D-isoglutamine (MDP) (): Activity: Enhances endotoxic shock when combined with trehalose dimycolate. Contrast: Unlike MDP, the target compound lacks muramyl groups, suggesting divergent immunological roles.
Research Implications and Gaps
- Structural Modifications: The N⁵-(diaminomethylidene) group consistently enhances stability across analogs but may reduce membrane permeability due to high TPSA.
- Synthetic Challenges : Compounds with nitro or sulfur-containing residues (e.g., Compound B) require specialized synthesis protocols.
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine is a complex peptide compound that has garnered interest in various fields, including biochemistry and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a unique sequence of amino acids, contributing to its distinct biological properties. The molecular formula is with a molecular weight of approximately 804.9 g/mol .
Synthesis
The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of protected amino acids to form the desired peptide chain. Each step involves deprotection and coupling reactions to ensure the correct sequence is achieved.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
The compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structure facilitates binding to these targets, potentially modulating their activity and influencing biological processes.
Potential Therapeutic Applications
Research indicates that this peptide may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell signaling pathways.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antitumor Activity : A study explored the effect of this peptide on human cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations.
- Antimicrobial Efficacy : Research evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing reduced bacterial growth compared to control groups.
- Neuroprotection : In vitro experiments indicated that the peptide could protect neuronal cells from oxidative stress-induced apoptosis.
Comparative Analysis with Similar Compounds
Comparative studies with similar peptides reveal differences in biological activities and stability:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-serine | C29H55N13O12 | Moderate anticancer activity |
| N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylleucine | C30H56N14O12 | High neuroprotective effects |
| N~5~-(Diaminomethylidene)-L-ornithine | C20H36N10O8 | Antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
